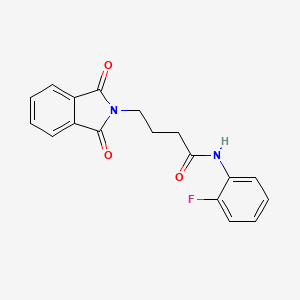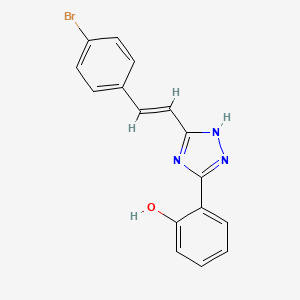![molecular formula C18H21N3O B6067637 N-(2-bicyclo[2.2.1]heptanyl)-4-(imidazol-1-ylmethyl)benzamide](/img/structure/B6067637.png)
N-(2-bicyclo[2.2.1]heptanyl)-4-(imidazol-1-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bicyclo[221]heptanyl)-4-(imidazol-1-ylmethyl)benzamide is a complex organic compound characterized by a bicyclic structure fused with an imidazole ring and a benzamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bicyclo[2.2.1]heptanyl)-4-(imidazol-1-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. One common method involves the Diels-Alder reaction, followed by functional group modifications to introduce the imidazole and benzamide moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for precise control of reaction parameters is crucial in scaling up the production process.
化学反応の分析
Types of Reactions
N-(2-bicyclo[2.2.1]heptanyl)-4-(imidazol-1-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as halides or amines under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
N-(2-bicyclo[2.2.1]heptanyl)-4-(imidazol-1-ylmethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential therapeutic uses.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(2-bicyclo[2.2.1]heptanyl)-4-(imidazol-1-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the benzamide group may interact with proteins, altering their function and activity.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic core but differ in functional groups.
Imidazole derivatives: Compounds with an imidazole ring but different substituents.
Benzamide derivatives: Molecules containing the benzamide group with varying side chains.
Uniqueness
N-(2-bicyclo[2.2.1]heptanyl)-4-(imidazol-1-ylmethyl)benzamide is unique due to the combination of its bicyclic structure, imidazole ring, and benzamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-4-(imidazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(20-17-10-14-3-6-16(17)9-14)15-4-1-13(2-5-15)11-21-8-7-19-12-21/h1-2,4-5,7-8,12,14,16-17H,3,6,9-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLPFMPRVMROQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-OXO-5-(THIOPHEN-3-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B6067580.png)
![1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-propoxypiperidine](/img/structure/B6067582.png)
![N-(4-amino-6-{[4-(2-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-fluorophenyl)amine](/img/structure/B6067585.png)
![1-[5-(3-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B6067587.png)
![1-(4-bromophenyl)ethanone [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone](/img/structure/B6067593.png)
![N-(3-fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6067597.png)
![1-cyclopentyl-4-(2-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6067613.png)
![1-[1-({1-[(7-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B6067620.png)
![4-[(E)-1-(2,5-DICHLOROANILINO)ETHYLIDENE]-5-METHYL-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B6067621.png)
![5-acetyl-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B6067629.png)
![4-{[2-(4-fluorophenyl)-1-piperidinyl]carbonyl}pyridazine](/img/structure/B6067662.png)

![{2-[(5-bromo-2-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6067677.png)
